(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one
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Overview
Description
(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group and a diazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the enone structure: The final step involves the formation of the enone structure through a condensation reaction between the diazenyl intermediate and a suitable ketone precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development. It is also studied for its potential anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.
Mechanism of Action
The mechanism of action of (3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the diazenyl group can participate in redox reactions, modulating the activity of biological pathways. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-Phenylbut-3-en-2-one: Lacks the trifluoromethyl and diazenyl groups, making it less chemically stable and less bioactive.
(E)-1-Buten-3-one, 1-phenyl: Similar structure but without the trifluoromethyl group, leading to different reactivity and biological properties.
Uniqueness
(3E)-1,1,1-trifluoro-4-({4-[(E)-2-phenyldiazen-1-yl]phenyl}amino)but-3-en-2-one is unique due to the presence of both the trifluoromethyl and diazenyl groups, which confer enhanced chemical stability, unique electronic properties, and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1,1,1-trifluoro-4-(4-phenyldiazenylanilino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)15(23)10-11-20-12-6-8-14(9-7-12)22-21-13-4-2-1-3-5-13/h1-11,20H/b11-10+,22-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSSUNFQLORDDQ-XANDGPPWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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